molecular formula C28H38N4O7 B009597 7-Deoxypactamycin CAS No. 104820-96-4

7-Deoxypactamycin

Cat. No.: B009597
CAS No.: 104820-96-4
M. Wt: 542.6 g/mol
InChI Key: ZDHIGMAZJWYGPX-YONDKBSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Deoxypactamycin is a natural product found in Streptomyces pactum and Streptomyces with data available.

Scientific Research Applications

Effects of Composite Antimicrobial Peptides in Piglets

A study by Xiao et al. (2013) examined the effects of composite antimicrobial peptides (CAP) on intestinal injury in piglets challenged with deoxynivalenol (DON). The study found that CAP improved intestinal morphology and promoted intestinal epithelial cell proliferation and protein synthesis, indicating that CAP could repair intestinal injury induced by DON (Xiao et al., 2013).

Validamycin's Impact on Diaphorina Citri

Yu et al. (2020) conducted a comparative transcriptome analysis to understand the molecular changes in Diaphorina citri after exposure to validamycin. The study identified differentially expressed genes (DEGs) that were mainly involved in “small molecule process”, “structural molecule activity” and “transition metal ion binding”. RNA interference of specific genes significantly affected D. citri molting, suggesting potential RNA interference targets for pest control (Yu et al., 2020).

Mammalian TOR: A Homeostatic ATP Sensor

Research by Dennis et al. (2001) demonstrated that the mammalian Target of Rapamycin (mTOR) pathway is influenced by the intracellular concentration of ATP, independent of the abundance of amino acids, establishing mTOR as an ATP sensor (Dennis et al., 2001).

Novel Pactamycin Analogs in HNSCC Cells

A study by Guha et al. (2015) characterized the effects of two novel biosynthetically engineered analogs of pactamycin in head and neck squamous cell carcinoma (HNSCC) cell lines. The study found that these analogs induce senescence and inhibit proliferation of HNSCC cells via accumulation in S-phase through the possible contribution of p53 (Guha et al., 2015).

Combined mTOR and Autophagy Inhibitors in Mammary Tumours

Research by Seront et al. (2013) explored the potential of combining mTOR and autophagy inhibitors to treat mammary tumors. The study found that rapamycin significantly contributes to tumor growth inhibition and normalization of the tumor vasculature through potent antiangiogenic effects (Seront et al., 2013).

Properties

CAS No.

104820-96-4

Molecular Formula

C28H38N4O7

Molecular Weight

542.6 g/mol

IUPAC Name

[(1S,2R,3S,4S,5S)-5-(3-acetylanilino)-4-amino-3-(dimethylcarbamoylamino)-3-ethyl-1,2-dihydroxy-2-methylcyclopentyl]methyl 2-hydroxy-6-methylbenzoate

InChI

InChI=1S/C28H38N4O7/c1-7-27(31-25(36)32(5)6)22(29)23(30-19-12-9-11-18(14-19)17(3)33)28(38,26(27,4)37)15-39-24(35)21-16(2)10-8-13-20(21)34/h8-14,22-23,30,34,37-38H,7,15,29H2,1-6H3,(H,31,36)/t22-,23-,26+,27-,28+/m0/s1

InChI Key

ZDHIGMAZJWYGPX-YONDKBSQSA-N

Isomeric SMILES

CC[C@@]1([C@H]([C@@H]([C@@]([C@]1(C)O)(COC(=O)C2=C(C=CC=C2O)C)O)NC3=CC=CC(=C3)C(=O)C)N)NC(=O)N(C)C

SMILES

CCC1(C(C(C(C1(C)O)(COC(=O)C2=C(C=CC=C2O)C)O)NC3=CC=CC(=C3)C(=O)C)N)NC(=O)N(C)C

Canonical SMILES

CCC1(C(C(C(C1(C)O)(COC(=O)C2=C(C=CC=C2O)C)O)NC3=CC=CC(=C3)C(=O)C)N)NC(=O)N(C)C

104820-96-4

Synonyms

7-deoxypactamycin
cranomycin
PD 113618
PD-113618

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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